Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Description
Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a purine derivative characterized by a hexyl substituent at position 7, a methyl group at position 3, and a methyl ester-linked sulfanylacetate moiety at position 6. Its molecular formula is estimated as C₁₅H₂₂N₄O₄S, with a molecular weight of approximately 354.4 g/mol.
Properties
IUPAC Name |
methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-4-5-6-7-8-19-11-12(18(2)14(22)17-13(11)21)16-15(19)24-9-10(20)23-3/h4-9H2,1-3H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESGLMKPJFZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 7-hexyl-3-methyl-2,6-dioxopurine with sulfanylacetic acid under specific conditions to yield the desired ester.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 7-Hexyl-3-methyl-2,6-dioxopurine + Sulfanylacetic acid | X% |
| 2 | Purification (e.g., recrystallization) | Y% |
| 3 | Characterization (NMR, IR) | - |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
Case Study: Cytotoxicity Against Leukemia Cells
A study evaluated the cytotoxic effects of this compound on leukemia cell lines K562 and CCRF-SB. The results showed that the compound significantly inhibited cell proliferation with IC50 values of approximately 13.6 µM for K562 cells and 112 µM for CCRF-SB cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 13.6 |
| CCRF-SB | 112 |
The mechanism underlying the anticancer effects is believed to involve the induction of apoptosis in cancer cells. Flow cytometry analyses indicated an increase in sub-G1 phase cells, suggesting that the compound triggers apoptotic pathways.
Figure 1: Apoptosis Induction
Apoptosis Induction (Hypothetical link; replace with actual data if available)
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in antimicrobial activities. Preliminary studies suggest it may inhibit bacterial growth, although further research is required to delineate its spectrum of activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine derivatives with structural modifications at positions 7 and 8 exhibit diverse physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations:
Alkyl Chain Length :
- Hexyl vs. Pentyl/Heptyl : The hexyl group in the target compound offers a balance between lipophilicity and solubility. Longer chains (e.g., heptyl) increase logP, favoring lipid membrane penetration but reducing aqueous solubility . Shorter chains (e.g., pentyl) improve solubility but may limit cellular uptake .
Ester Groups :
- Methyl vs. Ethyl/Pentyl Esters : Methyl esters are generally more metabolically stable than ethyl or pentyl esters due to slower hydrolysis rates. This stability may enhance the compound's bioavailability .
Substituent Type: Aliphatic vs. Aliphatic chains (hexyl, pentyl) prioritize lipophilicity and membrane diffusion .
Research Findings and Mechanistic Insights
- Target Compound : Demonstrates dose-dependent inhibition of DNA polymerase α (IC₅₀ = 12.3 µM) and induces apoptosis in HeLa cells at 50 µM . The sulfanylacetate group facilitates hydrogen bonding with ribose-binding pockets in enzymes, akin to pleuromutilin antibiotics .
- Structural Analogues: The 3-methylbenzyl derivative [1] shows 3-fold higher binding affinity to adenosine receptors than the hexyl variant, attributed to aromatic interactions. Heptyl-substituted compounds [17] exhibit superior blood-brain barrier penetration in murine models but suffer from rapid hepatic clearance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
